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Compound of Interest

Compound Name: 6-(tert-butyl)pyridazin-3(2H)-one

Cat. No.: B136486

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 6-(tert-butyl)pyridazin-3(2H)-
one, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis is presented as a
two-step process: the preparation of the key intermediate, 4,4-dimethyl-3-oxopentanoic acid
(pivaloylacetic acid), followed by its cyclization with hydrazine hydrate to yield the target

compound.

l. Synthesis Overview

The overall synthetic pathway is illustrated below. The first step involves the synthesis of ethyl
pivaloylacetate from pinacolone and diethyl carbonate. This is followed by the hydrolysis of the
ester to the corresponding carboxylic acid, 4,4-dimethyl-3-oxopentanoic acid. The final step is
the condensation of this y-keto acid with hydrazine hydrate to form the 6-(tert-butyl)pyridazin-
3(2H)-one ring.
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Figure 1: Overall synthetic workflow for 6-(tert-butyl)pyridazin-3(2H)-one.

Il. Experimental Protocols
Protocol 1: Synthesis of Ethyl 4,4-dimethyl-3-
oxopentanoate (Ethyl Pivaloylacetate)

This protocol is adapted from the synthesis of ethyl pivaloylacetate using pinacolone and
diethyl carbonate.[1]

Materials:
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Molar Mass ( g/mol

Reagent | Quantity Moles
Pinacolone 100.16 50.0¢g 0.499
Diethyl carbonate 118.13 250 mL
Sodium hydride (60%
o _ 24.00 2209 0.550
in mineral oil)
Hexamethylphosphora

) 179.20 50 mL
mide (HMPA)
Diethyl ether 74.12 As needed
1 M Hydrochloric acid 36.46 As needed
Saturated sodium

] ] As needed
bicarbonate solution
Brine As needed
Anhydrous

120.37 As needed

magnesium sulfate

Procedure:

e To a dry three-necked round-bottom flask equipped with a mechanical stirrer, a dropping

funnel, and a reflux condenser under a nitrogen atmosphere, add sodium hydride (22.0 g,

0.550 mol) and diethyl carbonate (250 mL).

o Add hexamethylphosphoramide (50 mL).

e Heat the suspension to 45-50 °C.

» Slowly add pinacolone (50.0 g, 0.499 mol) dropwise via the dropping funnel over a period of

1 hour, maintaining the temperature between 45-50 °C.

 After the addition is complete, continue stirring the reaction mixture at 50 °C for an additional

2 hours.
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e Cool the reaction mixture to room temperature and cautiously pour it into a beaker containing
crushed ice and 1 M hydrochloric acid until the pH is acidic.

o Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).

o Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100
mL) and brine (1 x 100 mL).

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

Purify the crude product by vacuum distillation to afford ethyl 4,4-dimethyl-3-oxopentanoate.

Expected Yield: Approximately 91%.[1]

Product Boiling Point

Ethyl 4,4-dimethyl-3-oxopentanoate 88-90 °C at 10 mmHg

Protocol 2: Synthesis of 4,4-Dimethyl-3-oxopentanoic
Acid (Pivaloylacetic Acid)

This protocol describes the basic hydrolysis of ethyl pivaloylacetate.

Materials:
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Molar Mass ( g/mol

Reagent | Quantity Moles
Ethyl 4,4-dimethyl-3-

172.22 10.0g 0.058
oxopentanoate
Sodium hydroxide 40.00 3549 0.088
Water 18.02 50 mL -
Ethanol 46.07 25 mL -
Concentrated

) ) 36.46 As needed -

Hydrochloric Acid
Diethyl ether 74.12 As needed -
Brine - As needed -
Anhydrous sodium

142.04 As needed -
sulfate

Procedure:

e In a round-bottom flask, dissolve ethyl 4,4-dimethyl-3-oxopentanoate (10.0 g, 0.058 mol) in a
mixture of ethanol (25 mL) and water (50 mL).

e Add sodium hydroxide (3.5 g, 0.088 mol) to the solution.
o Heat the mixture to reflux and stir for 4 hours.

e Cool the reaction mixture to room temperature and remove the ethanol under reduced
pressure.

o Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with concentrated
hydrochloric acid.

o Extract the aqueous layer with diethyl ether (3 x 50 mL).

o Combine the organic extracts and wash with brine (1 x 50 mL).
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» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield 4,4-dimethyl-3-oxopentanoic acid as a solid. The product can be further

purified by recrystallization if necessary.

Quantitative Data Summary:

Compound Molecular Formula Molar Mass ( g/mol )

4,4-Dimethyl-3-oxopentanoic
Acid

C7H1203 144.17

Protocol 3: Synthesis of 6-(tert-butyl)pyridazin-3(2H)-one

This is a general procedure for the cyclization of a y-keto acid with hydrazine hydrate, adapted

for the synthesis of the target molecule.[2]

Materials:
Molar Mass ( g/mol .
Reagent ) Quantity Moles
4,4-Dimethyl-3-
. _ 144.17 509 0.035
oxopentanoic Acid
Hydrazine hydrate
50.06 2.2 mL 0.035
(80%)
Ethanol 46.07 50 mL
Acetic Acid (glacial) 60.05 1mL
Procedure:

 In a round-bottom flask, dissolve 4,4-dimethyl-3-oxopentanoic acid (5.0 g, 0.035 mol) in
ethanol (50 mL).

e Add hydrazine hydrate (2.2 mL, 0.035 mol) and a catalytic amount of glacial acetic acid (1
mL).
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» Heat the reaction mixture to reflux and stir for 6 hours.

» Monitor the reaction progress by Thin Layer Chromatography (TLC).
o Upon completion, cool the reaction mixture to room temperature.

» Remove the solvent under reduced pressure.

o Add water to the residue and extract the product with a suitable organic solvent such as ethyl
acetate or dichloromethane (3 x 50 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

 Purify the crude product by column chromatography on silica gel or by recrystallization from
a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain 6-(tert-
butyl)pyridazin-3(2H)-one.

Final Product Data:

Compound Molecular Formula Molar Mass ( g/mol )

6-(tert-butyl)pyridazin-3(2H)-
one

C8H12N20 152.19

lll. Logical Relationship Diagram

The following diagram illustrates the logical progression from starting materials to the final
product, highlighting the key transformations.
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Figure 2: Logical progression of the synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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